molecular formula C12H10O5 B1253413 5,5'-Oxybis(5-methylene-2-furaldehyde) CAS No. 7389-38-0

5,5'-Oxybis(5-methylene-2-furaldehyde)

Cat. No. B1253413
CAS RN: 7389-38-0
M. Wt: 234.2 g/mol
InChI Key: TZTWOBUHCLWLNK-UHFFFAOYSA-N
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Description

5,5’-Oxybis(5-methylene-2-furaldehyde), also known as Cirsiumaldehyde, is a chemical compound used in organic synthesis . It is used to prepare dialdehydes, glycols, ethers, amino alcohols, and acetals . It is also found in some fruit juices and caramel products .


Synthesis Analysis

The synthesis of 5,5’-Oxybis(5-methylene-2-furaldehyde) has been reported in several studies . For instance, one study reported a green synthesis method from 5-hydroxymethyl-2-furaldehyde (HMF) to 5,5’-Oxybis(5-methylene-2-furaldehyde) using dimethyl carbonate (DMC) as a green solvent and iron(III) sulfate as a catalyst . The self-etherification of HMF was performed at milligram and gram scales, with isolated yields of up to 99% and 81%, respectively .


Molecular Structure Analysis

The molecular formula of 5,5’-Oxybis(5-methylene-2-furaldehyde) is C12H10O5 . Its average mass is 234.205 Da and its monoisotopic mass is 234.052826 Da .


Chemical Reactions Analysis

The self-etherification of 5-hydroxymethylfurfural (HMF) to 5,5’-Oxybis(5-methylene-2-furaldehyde) has been investigated on various catalysts . The hierarchically structured zeolites exhibited superior intrinsic activity and good resistance to carbon .


Physical And Chemical Properties Analysis

5,5’-Oxybis(5-methylene-2-furaldehyde) is a light yellow powder . It has a melting point of 113.5-115.5 °C, a boiling point of 404.8±45.0 °C (Predicted), and a density of 1.313±0.06 g/cm3 (Predicted) .

Scientific Research Applications

Renewable Monomer for Polyester Synthesis

This compound can be synthesized from d-fructose and has shown potential as a renewable dicarboxylic acid monomer. It serves as an alternative to terephthalic acid in polyester synthesis, demonstrating its utility in creating sustainable materials .

Bio-Based Polymeric Materials

The etherification of 5-hydroxymethylfurfural leads to the production of 5,5’-Oxybis(5-methylene-2-furaldehyde), which can be used as a raw material for polyamide and polyimide bio-based polymeric materials. These materials are valuable for their biodegradability and reduced environmental impact .

Synthesis of Heterocyclic Ligands

Researchers have explored the use of this compound in the synthesis of heterocyclic ligands. These ligands have applications in catalysis and pharmaceuticals, where they can bind to metals and other targets to facilitate reactions or therapeutic effects .

Antiviral Precursors for Hepatitis

The compound has been identified as a precursor for the synthesis of antiviral agents against hepatitis. This highlights its significance in medicinal chemistry and the development of new treatments for viral diseases .

Green Chemistry and Sustainable Synthesis

A green synthesis method has been reported for this compound, emphasizing the use of environmentally benign solvents and catalysts. This approach aligns with the principles of green chemistry, aiming to reduce the environmental footprint of chemical production .

Bio-Based Alternative to Bisphenol A

The reduction of 5,5’-Oxybis(5-methylene-2-furaldehyde) yields a compound that could serve as a bio-based alternative to bisphenol A (BPA). BPA is commonly used in plastics and has raised health concerns; thus, a renewable alternative is of great interest .

Thermal Stability for Bioplastics

The thermal analysis of this compound and its derivatives has shown that they possess higher thermal stability compared to other furan derivatives. This property is crucial for their application in bioplastics, which require materials that can withstand high processing temperatures .

Antioxidant Properties

Although not directly related to 5,5’-Oxybis(5-methylene-2-furaldehyde), its precursor, 5-Hydroxymethyl-2-furaldehyde, exhibits antioxidant properties. This suggests that further research could explore the antioxidant potential of its derivatives, including 5,5’-Oxybis(5-methylene-2-furaldehyde), in food preservation and health products .

Safety and Hazards

The safety data sheet for 5,5’-Oxybis(5-methylene-2-furaldehyde) indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

Future Directions

5,5’-Oxybis(5-methylene-2-furaldehyde) can be used as raw materials to prepare polyamide and polyimide bio-based polymeric materials and can also be used to synthesize heterocyclic ligands and hepatitis antiviral precursors . This suggests potential applications in the fields of materials science and medicinal chemistry.

Mechanism of Action

Target of Action

It’s known that obmf is a derivative of 5-hydroxymethylfurfural (hmf), which is widely used in the synthesis of bio-based polymeric materials .

Mode of Action

The mode of action of OBMF involves a green synthesis method from HMF . In optimized reaction conditions, dimethyl carbonate (DMC) is used as the preferred green solvent, and iron(III) sulfate is used as the best catalyst . The self-etherification reaction of HMF is carried out at milligram and gram levels, with separation yields of up to 99% and 81%, respectively .

Biochemical Pathways

The biochemical pathway of OBMF involves the self-etherification of HMF . OBMF is further derivatized by reduction to obtain 5,5’-oxybis(methylene)bis(furan-5,2-diyl)dimethanol (OBMF-H), a potential bio-based substitute for bisphenol A . Therefore, the methoxycarbonylation of OBMF-H leads to the dicarboxymethylated derivative (OBMF-DC) again using DMC as a solvent and reagent .

Pharmacokinetics

The compound’s stability under high temperatures (up to 200°c) before complete degradation suggests that it may have unique pharmacokinetic properties .

Result of Action

The result of the action of OBMF is the production of valuable bio-based monomers for the preparation of bioplastics through condensation reactions . The thermal analysis of OBMF, OBMF-H, and OBMF-DC shows that these compounds are more thermally stable than HMF and its derivatives .

Action Environment

The action environment of OBMF involves the use of green solvents and catalysts . The reaction conditions are optimized for the self-etherification of HMF to OBMF . The hierarchically structured zeolites exhibited a superior intrinsic activity and good resistance to carbonaceous deposit .

properties

IUPAC Name

5-[(5-formylfuran-2-yl)methoxymethyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c13-5-9-1-3-11(16-9)7-15-8-12-4-2-10(6-14)17-12/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTWOBUHCLWLNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C=O)COCC2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90224470
Record name 5,5'-Oxybis(5-methylene-2-furaldehyde)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90224470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5'-Oxybis(5-methylene-2-furaldehyde)

CAS RN

7389-38-0
Record name 5,5'-Oxybis(5-methylene-2-furaldehyde)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007389380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,5'-Oxybis(5-methylene-2-furaldehyde)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90224470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 5,5'-Oxybis(5-methylene-2-furaldehyde) (OBMF) and how is it formed?

A1: 5,5'-Oxybis(5-methylene-2-furaldehyde), often abbreviated as OBMF, is a byproduct identified during the synthesis of 2,5-Diformylfuran (DFF) from 5-Chloromethylfurfural (CMF) []. It likely arises from the dimerization of an intermediate formed during the oxidation process.

Q2: Why is there interest in the synthesis of DFF, and how does OBMF relate to this research?

A2: 2,5-Diformylfuran (DFF) is a valuable biorenewable building block for the production of novel polymers. These polymers have the potential to replace existing materials derived from fossil fuels []. OBMF, identified as a byproduct in a specific DFF synthesis route, provides insight into the reaction mechanism and potential optimization strategies.

Q3: What are the specific reaction conditions where OBMF has been observed as a byproduct?

A3: OBMF was observed during the exploration of various oxidation methods for converting CMF to DFF. Specifically, it was identified when using pyridine N-oxide (PNO) and a copper catalyst, under both microwave irradiation and flow conditions [].

Q4: Where can I find more information about the synthesis of DFF and the role of byproducts like OBMF?

A5: The primary source for the information provided is the research paper titled "Oxidation of 5-Chloromethylfurfural (CMF) to 2,5-Diformylfuran (DFF)" which can be accessed through the following Semantic Scholar link: . Exploring related publications on DFF synthesis and furan chemistry would provide a broader context for understanding OBMF and its implications.

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